6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid
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Overview
Description
6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired imidazo[2,1-B]thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-B]thiazole derivatives.
Scientific Research Applications
6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Thiazole derivatives
- Benzimidazole derivatives
Uniqueness
6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to its dual presence of imidazole and thiazole rings, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings .
Properties
IUPAC Name |
6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-9-4-2-8(3-5-9)10-6-15-11(12(16)17)7-19-13(15)14-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOICHWBFIBOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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